molecular formula C29H41N5O7S B607459 D-Ala2,MePhe4,Met5(O))enkephalinol CAS No. 64854-64-4

D-Ala2,MePhe4,Met5(O))enkephalinol

Cat. No. B607459
CAS RN: 64854-64-4
M. Wt: 603.73
InChI Key: PKMZOKPYGPSHPV-IQNHEXCWSA-N
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Description

“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S . It is a full agonist of the μ-opioid receptor, which is encoded by the OPRM1 gene and has a predominant expression in reward-processing areas of the brain .


Synthesis Analysis

The conformational space of the potent mu-selective opioids [D-Ala2,MePhe4,Gly-ol5]enkephalin (DAGO) and [D-Ala2,MePhe4,Met(O)-ol5]enkephalin (FK 33-824) has been analyzed by 1H-NMR spectroscopy and theoretical calculations involving systematic conformational searching and energy minimizations .


Molecular Structure Analysis

The NMR results and theoretical calculations point towards folded low energy conformations characterized by a beta II-type turn around Gly3-MePhe4. For the trans isomer, a Tyr1-MePhe4 phenyl ring separation between 8.5 and 12.5 A was accompanied by proximity between the D-Ala2 side chain and the C-terminal in low energy conformations .


Chemical Reactions Analysis

In molecular terms, Tyr and Phe bind the receptor, and the glycine pair acts as a spacer. These peptides act as neurotransmitters and neuromodulators throughout the nervous system and various end-organ targets .


Physical And Chemical Properties Analysis

“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S .

Scientific Research Applications

Endocrinology: Impact on ACTH Secretion

FK 33-824 has been studied for its effects on the pituitary-adrenal axis. It was found to block Corticotropin-Releasing Hormone-induced Adrenocorticotropin (ACTH) secretion in normal subjects but not in patients with Cushing’s Disease . This indicates a direct pituitary action of the synthetic met-enkephalin .

Endocrinology: Impact on GH and PRL Responses

In another study, FK 33-824 elicited plasma Growth Hormone (GH) and Prolactin (PRL) responses in normal subjects. However, in patients with pituitary dwarfism, the response of plasma GH was markedly impaired, while PRL responded to a variable degree .

Neurology: Role in Opioid Function

FK 33-824 has been used to further elucidate the site of action of opioids on the pituitary-adrenal axis . This research contributes to our understanding of opioid function and its impact on various hormonal systems.

Cardiology: Cardiorespiratory Effects

Research has been conducted to investigate the cardiorespiratory effects of FK 33-824 after its administration into the anterior hypothalamic area, paraventricular hypothalamic nuclei, and third ventricle . The compound produced significant hypotension and reductions in heart rate and respiratory rate .

Pharmacology: Stability and Longevity

FK 33-824 is a stable long-acting analog of methionine-enkephalin . This stability makes it a valuable tool in research settings, as it can be administered with relative ease and its effects can be studied over a longer period.

Psychology: Impact on Anxiety and Depression

There is potential for FK 33-824 to be used in the study of mental health conditions such as anxiety and depression . Its anxiolytic effects and impact on opiate receptors could provide valuable insights into the neurochemical basis of these conditions.

Mechanism of Action

“D-Ala2,MePhe4,Met5(O))enkephalinol” is a full agonist of the μ-opioid receptor . The μ-opioid receptor is encoded by the OPRM1 gene, which has a predominant expression in reward-processing areas of the brain .

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHONGSQNXMPH-IQNHEXCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880074
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ala2,MePhe4,Met5(O))enkephalinol

CAS RN

64854-64-4
Record name FK 33-824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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